molecular formula C13H16FNO2 B3040392 trans-Tert-butyl 3-(3-fluorophenyl)-aziridine-2-carboxylate CAS No. 1980007-30-4

trans-Tert-butyl 3-(3-fluorophenyl)-aziridine-2-carboxylate

Cat. No.: B3040392
CAS No.: 1980007-30-4
M. Wt: 237.27
InChI Key: FOATVYJZLYYGOO-MNOVXSKESA-N
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Description

trans-Tert-butyl 3-(3-fluorophenyl)-aziridine-2-carboxylate: is a synthetic organic compound that belongs to the class of aziridines Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity and versatility in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Tert-butyl 3-(3-fluorophenyl)-aziridine-2-carboxylate typically involves the reaction of tert-butyl 3-(3-fluorophenyl)-2-oxopropanoate with an appropriate aziridination reagent. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the aziridine ring. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aziridine ring can undergo oxidation reactions to form oxaziridines or other oxidized derivatives.

    Reduction: Reduction of the aziridine ring can lead to the formation of amines or other reduced products.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed:

    Oxidation: Formation of oxaziridines or N-oxides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of various substituents on the fluorophenyl ring, such as halogens or nitro groups.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Biological Probes: Due to its unique structure, it can be used as a probe to study biological processes involving aziridines and their derivatives.

Medicine:

    Drug Development: The compound’s reactivity and functional groups make it a potential candidate for drug development, particularly in designing enzyme inhibitors or receptor modulators.

Industry:

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of trans-Tert-butyl 3-(3-fluorophenyl)-aziridine-2-carboxylate largely depends on its reactivity and the specific application. In biological systems, aziridines are known to interact with nucleophiles, such as DNA or proteins, leading to the formation of covalent adducts. This can result in the inhibition of enzyme activity or the disruption of cellular processes. The fluorophenyl group may also contribute to the compound’s binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

  • trans-tert-butyl 2-(4-cyano-3-fluorophenyl)cyclopropylcarbamate
  • tert-butyl 3-(aminomethyl)phenylcarbamate

Comparison:

  • Structural Differences: While these compounds share the tert-butyl and fluorophenyl groups, the presence of different functional groups (e.g., aziridine vs. cyclopropyl or aminomethyl) leads to variations in their chemical reactivity and applications.
  • Unique Properties: trans-Tert-butyl 3-(3-fluorophenyl)-aziridine-2-carboxylate is unique due to its aziridine ring, which imparts high reactivity and potential for diverse chemical transformations. This distinguishes it from other similar compounds that may have different reactivity profiles and applications.

Properties

IUPAC Name

tert-butyl (2S,3R)-3-(3-fluorophenyl)aziridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO2/c1-13(2,3)17-12(16)11-10(15-11)8-5-4-6-9(14)7-8/h4-7,10-11,15H,1-3H3/t10-,11+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOATVYJZLYYGOO-MNOVXSKESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1C(N1)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1[C@H](N1)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-Tert-butyl 3-(3-fluorophenyl)-aziridine-2-carboxylate
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trans-Tert-butyl 3-(3-fluorophenyl)-aziridine-2-carboxylate

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